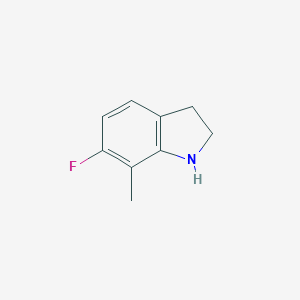

6-Fluoro-7-methylindoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

172078-30-7 |

|---|---|

Molecular Formula |

C9H10FN |

Molecular Weight |

151.18 g/mol |

IUPAC Name |

6-fluoro-7-methyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C9H10FN/c1-6-8(10)3-2-7-4-5-11-9(6)7/h2-3,11H,4-5H2,1H3 |

InChI Key |

SLCVFCQRQAFQHT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC2=C1NCC2)F |

Canonical SMILES |

CC1=C(C=CC2=C1NCC2)F |

Synonyms |

1H-Indole,6-fluoro-2,3-dihydro-7-methyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 6 Fluoro 7 Methylindoline and Analogous Indoline Systems

Established Strategies for Indoline (B122111) Core Construction

Traditional methods for constructing the indoline nucleus often rely on cyclization reactions of appropriately substituted aniline (B41778) derivatives. These strategies are foundational and continue to be relevant in organic synthesis.

Cyclization reactions are a cornerstone for the synthesis of the indoline framework. The regioselectivity of these reactions is critical, particularly when constructing polysubstituted indolines where precise placement of functional groups is necessary. beilstein-journals.org The choice of catalyst and reaction conditions can determine the final product, directing cyclization to a specific position on the aromatic ring. rsc.org For instance, in the synthesis of indole-fused heterocycles from 4-substituted indoles, electrophilic aromatic substitution (SEAr) can occur at either the C3 or C5 position, and controlling this regioselectivity is a key challenge. beilstein-journals.org

One common strategy involves the intramolecular cyclization of N-aryl enamines. Depending on the catalyst system, this can lead to various substituted indoles and indolines. rsc.org Another approach is the formal [4+1] cycloaddition of o-sulfonamido aldimines with sulfur ylides, which efficiently produces 2,3-disubstituted indoline derivatives with high diastereoselectivity. rsc.org The development of catalytic formal homo-Nazarov reactions using aminocyclopropanes has also provided a pathway to polycyclic indoline scaffolds, demonstrating excellent control over the regioselectivity of either C-C or C-N bond formation. nih.gov

| Cyclization Strategy | Reactants | Key Features | Reference |

| Electrophilic Aromatic Substitution (SEAr) | 4-Substituted Indoles | Can yield indole (B1671886) 3,4-fused or 4,5-fused ring systems; regioselectivity is a key challenge. | beilstein-journals.org |

| Intramolecular Cyclization | N-Aryl Enamines | Versatile method for producing various substituted indoles and indolines. | rsc.org |

| [4+1] Cycloaddition | o-Sulfonamido Aldimines and Sulfur Ylides | Efficiently yields 2,3-disubstituted indolines with high diastereoselectivity. | rsc.org |

| Formal homo-Nazarov Reaction | Aminocyclopropanes | Provides access to polycyclic indoline scaffolds with excellent regiocontrol. | nih.gov |

The synthesis of fluorinated indolines like 6-Fluoro-7-methylindoline necessitates the careful design and preparation of fluorinated precursors. The introduction of fluorine can significantly alter the properties of a molecule, and its placement is crucial. nih.gov Precursor-directed biosynthesis is one advanced strategy where fluorinated analogues of natural building blocks, such as fluorinated tryptophan, are introduced into a microbial culture to produce fluorinated versions of natural products. nih.govresearchgate.net

For a chemical synthesis approach to this compound, a logical precursor would be a disubstituted aniline, such as 3-fluoro-2-methylaniline. This starting material could then be elaborated through various synthetic routes. For example, a convenient synthesis of a novel fluoroquinolone precursor was developed starting from 3,4-difluorophenyl isothiocyanate, demonstrating a pathway from a fluorinated aromatic to a more complex heterocyclic system. mdpi.com The synthesis of the indoline ring could then proceed through established methods, such as the introduction of a two-carbon unit followed by cyclization.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed reactions as powerful tools for constructing complex molecules with high efficiency and selectivity. These methods offer significant advantages over classical approaches, particularly for the synthesis of highly substituted heterocycles like this compound. researchgate.net

A variety of transition metals, including palladium, copper, rhodium, ruthenium, and cobalt, have been employed to catalyze the synthesis of indoles and indolines through mechanisms like C-H activation and cross-coupling reactions. mdpi.comresearchgate.net These methods provide atom- and step-economic routes to the indoline core. researchgate.net Transition metal-catalyzed alkyne annulation has also emerged as a powerful strategy for constructing diverse cyclic frameworks with high efficiency. researchgate.net

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of indoline and indole rings. tandfonline.com Palladium-catalyzed reactions often proceed via oxidative C-H activation, allowing for the direct formation of C-C or C-N bonds. organic-chemistry.org For example, the palladium-catalyzed cyclization of N-aryl imines provides a rapid, atom-economic, and regioselective route to various indole derivatives under mild conditions using molecular oxygen as the oxidant. thieme-connect.com

Another powerful technique is the intramolecular dearomative Heck reaction of 2,3-disubstituted indoles, which provides access to spiro-indoline products. jiaolei.group Furthermore, palladium-catalyzed C-H functionalization has been used for the regio- and stereo-controlled synthesis of Z-β-fluorovinyl indoles, highlighting the precision achievable with this catalyst. researchgate.netnih.gov These methods could be adapted for the final ring-closing step in a synthesis of this compound from a suitable acyclic precursor.

| Palladium-Catalyzed Reaction | Substrate Type | Key Outcome | Reference |

| Oxidative C-H Activation/Cyclization | N-Aryl Imines | Atom-economic and regioselective synthesis of indoles. | thieme-connect.com |

| Intramolecular Dearomative Heck Reaction | 2,3-Disubstituted Indoles | Construction of spiro-indoline core structures. | jiaolei.group |

| C-H Fluorovinylation | Indoles | Regio- and stereo-controlled installation of a β-fluorovinyl group at C-2. | researchgate.netnih.gov |

While palladium is widely used, other transition metals like copper and manganese offer unique reactivity and are often more cost-effective.

Copper catalysis has a long history in indole synthesis, with reactions like the Castro-Stephens reaction being early examples. researchgate.net More recently, copper-catalyzed methods have been developed for a wide range of transformations. researchgate.net Copper(II)-catalyzed sequential Chan-Lam N-arylation and cross-dehydrogenative coupling (CDC) reactions have been used for the one-pot synthesis of diverse indole-3-carboxylic esters. rsc.org Copper-mediated intramolecular aromatic C-H amination provides an effective, noble-metal-free approach to various indolines. acs.org Furthermore, a heterogeneous copper-catalyzed approach using copper wire has been developed for the amination of indolines, demonstrating a green and reusable catalytic system. acs.org

Manganese catalysis is an emerging area in C-H functionalization. rsc.org Manganese catalysts have been successfully used for the direct C-H activation and allylation of indoles, tolerating a broad range of substrates. rsc.orgrsc.org Manganese-catalyzed C(sp²)-H alkylation of indolines with unactivated alkyl bromides has also been achieved without the need for an external ligand. nih.gov These manganese-catalyzed methods, which can proceed under mild conditions, represent a valuable alternative for the functionalization and synthesis of the indoline scaffold. nih.govacs.org

| Catalyst | Reaction Type | Application in Indoline/Indole Synthesis | Reference |

| Copper | Chan–Lam/Cross-Dehydrogenative Coupling | One-pot synthesis of multisubstituted indoles. | rsc.org |

| Intramolecular Aromatic C–H Amination | Noble-metal-free synthesis of indolines. | acs.org | |

| Heterogeneous Catalysis (Copper wire) | Amination of indolines using a reusable catalyst. | acs.org | |

| Manganese | Direct C–H Allylation | C2-allylation of indoles under mild conditions. | rsc.org |

| C(sp²)-H Alkylation | Ligand-free alkylation of indolines. | nih.gov | |

| Dehydrogenative Coupling | C3-alkylation of indoles with alcohols. | nih.gov |

Electrochemical Synthesis and Fluorination Protocols

Electrochemical methods offer a powerful and sustainable approach for the synthesis and functionalization of indoline systems. These techniques avoid the need for hazardous chemical oxidants and reagents, aligning with the principles of green chemistry. researchgate.netnih.gov Anodic fluorination, in particular, has been successfully applied to indole derivatives to produce fluorinated indolines.

Selective electrochemical fluorination is typically achieved in aprotic solvents containing fluoride (B91410) ions, leading to mono- and difluorinated products. nih.gov The success of these reactions is highly dependent on the careful selection of the supporting fluoride salt and the electrolytic solvent system. nih.govresearchgate.net For instance, the anodic fluorination of N-acetyl-3-substituted indoles in an Et4NF·4HF/MeCN system has been shown to yield trans-2,3-difluoro-2,3-dihydroindoles with moderate to high selectivity. researchgate.net These difluorinated products can then be treated with a base to furnish monofluoroindole or monofluoroindoline derivatives. researchgate.net

Recent advancements have also focused on using more accessible and less hazardous fluorine sources. One such development is the use of hexafluorosilicate salts, which are inexpensive and widely available, for electrochemical decarboxylative fluorination to form C-F bonds. nih.gov Electrosynthesis can also be employed for the dearomatization of indoles to construct diverse and functionalized spirocyclic indolines. researchgate.net For example, an electrochemical method for the diastereoselective oxytrifluoromethylation of indoles has been developed to synthesize CF3-containing spirocyclic indolines. researchgate.net

| Method | Substrate | Reagents/Conditions | Product | Key Findings | Reference |

| Anodic Fluorination | N-acetyl-3-substituted indoles | Et4NF·4HF/MeCN, Constant potential electrolysis | trans-2,3-difluoro-2,3-dihydroindoles | Provides selective access to difluorinated indolines. | researchgate.net |

| Dearomative Difluorohydroxylation | Substituted indoles | Selectfluor, MeCN/H2O | 3,3-difluoroindolin-2-ols | Highly regioselective difluorination at the C3 position under mild conditions. | acs.org |

| Decarboxylative Fluorination | Carboxylic acids | Bis(5-ethyl-2-methylpyridin-1-ium) hexafluorosilicate(IV), Electrochemical cell | Aliphatic fluorides | Utilizes an inexpensive and readily available fluorine source. | nih.gov |

| Dearomative Fluorination | 2-Methylindoles | NFSI | 3,3-difluoroindolines with an exomethylidene | A practical, scalable synthesis of a reactive, bench-stable difluoroindoline intermediate. | nih.gov |

Solid-Phase Synthesis Techniques for Substituted Indolines

Solid-phase organic synthesis (SPOS) has become an essential tool for the construction of compound libraries for drug discovery. acs.org A highly efficient method for the solid-phase synthesis of substituted indoline scaffolds has been developed, which allows for subsequent functionalization and cleavage to generate diverse indoline derivatives. acs.orgacs.org

This strategy employs a polymer-bound selenenyl bromide resin. nih.gov Substituted o-allyl anilines are "cycloloaded" onto this resin via a 5-exo-trig cyclization, which is promoted by a Lewis acid such as tin(IV) chloride (SnCl4), to form resin-bound indoline scaffolds. acs.orgacs.org This approach is versatile, with loading efficiencies ranging from 54% to 87% for various substituted anilines. acs.org

Once bound to the solid support, the indoline scaffold can be further elaborated. For example, the resin-bound indolines can be treated with phosgene to form acyl chlorides, which can then react with various amines to generate a library of ureas. acs.orgacs.org Finally, the desired substituted indolines are cleaved from the resin. One method is a "traceless" cleavage, where treatment with n-Bu3SnH and AIBN releases the final 1-methyl indoline product, a structural class of significant medicinal importance. acs.orgacs.org This methodology has been used to construct combinatorial libraries of compounds resembling 5-HT3 receptor antagonists. acs.orgnih.gov

| Starting Material (o-allyl aniline) | Lewis Acid | Loading Purity (%) | Loading Efficiency (%) | Reference |

| o-allyl aniline | SnCl4 | 89 | 87 | acs.org |

| 4-methoxy-2-allyl aniline | SnCl4 | 91 | 85 | acs.org |

| 4-chloro-2-allyl aniline | SnCl4 | 85 | 71 | acs.org |

| 4-nitro-2-allyl aniline | SnCl4 | 82 | 54 | acs.org |

| 5-methoxy-2-allyl aniline | SnCl4 | 93 | 79 | acs.org |

Enzymatic and Biocatalytic Routes to Chiral Indoline Derivatives

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical methods for synthesizing chiral molecules. nih.govresearchgate.net For the construction of chiral indolines, which are valuable building blocks in pharmaceuticals, new enzymatic platforms have been engineered to perform reactions not seen in nature. nih.govnih.gov

A significant breakthrough is the directed evolution of a cytochrome P411 enzyme to catalyze the intramolecular C(sp³)–H amination of aryl azides to afford chiral indolines. nih.govresearchgate.net This new-to-nature enzymatic reaction forges the C-N bond with high efficiency and stereoselectivity. acs.org The engineered variant, P411-INS-5151, can produce chiral indoline products with moderate to good yields and excellent enantiomeric ratios (up to 99:1 er). acs.org This biocatalytic platform provides a concise route to chiral N-heterocycles from simple azide precursors. acs.org

These enzymatic transformations can be integrated with other biocatalytic steps to create complex molecules with multiple chiral centers. nih.govnih.gov For example, the enzymatically synthesized methylindoline can be coupled with a lactone-based diazo substrate using a P411-based carbene transferase to generate an α-amino ester with excellent enantioselectivity and diastereoselectivity. nih.gov Beyond engineered enzymes, other biocatalytic approaches for chiral amine synthesis, such as the use of transaminases and oxidases, have been extensively developed and can be applied to the synthesis of precursors for chiral indoline systems. nih.govnih.gov

| Enzyme Variant | Substrate | Product | Yield (%) | Enantiomeric Ratio (er) | Reference |

| P411-INS-5151 | 2-ethylphenyl azide | 7-methylindoline (B1589897) | 74 | 99:1 | acs.org |

| P411-INS-5151 | 2-propylphenyl azide | 7-ethylindoline | 56 | 98:2 | acs.org |

| P411-INS-5151 | 2-ethyl-4-fluorophenyl azide | 5-fluoro-7-methylindoline | 65 | 99:1 | acs.org |

Optimization of Synthetic Pathways for this compound

Reaction Condition Optimization for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield, purity, and selectivity of a desired product like this compound. This involves systematically adjusting parameters such as catalysts, reagents, solvents, temperature, and reaction time.

In the context of palladium-catalyzed intramolecular C-H amination for indoline synthesis, the choice of oxidant and protecting group is crucial. organic-chemistry.org For instance, using PhI(OAc)2 as a bystanding oxidant in conjunction with a 2-pyridinesulfonyl protecting group provides access to various substituted indolines in good yields. organic-chemistry.org For the solid-phase synthesis of indolines, preliminary solution-phase studies are often conducted to define the optimal conditions for cycloloading onto the resin. acs.org The choice of Lewis acid and reaction temperature, such as using SnCl4 at -20 °C, was found to be effective for the selenium-mediated cyclization of o-allyl anilines. acs.org

In synthetic transformations of functionalized indolines, reaction conditions can be tuned to favor different outcomes. For example, in the functionalization of a 3,3-difluoroindoline intermediate, reacting it with morpholine initially gave a low yield, but increasing the excess of morpholine to 5 equivalents and raising the temperature to 100 °C improved the yield to 80%. nih.gov Similarly, in electrochemical fluorination, the selectivity and efficiency are highly dependent on the combination of the supporting fluoride salt and the electrolytic solvent. nih.gov

Green Chemistry Principles in Indoline Synthesis

The application of green chemistry principles to the synthesis of indoline and its parent indole core is an area of increasing focus, aiming to reduce environmental impact through safer and more efficient chemical processes. researchgate.net Key strategies include the use of environmentally benign solvents, reduction of waste, high atom economy, and the use of renewable resources and catalysts. rsc.orgresearchgate.net

One prominent green approach is the use of alternative energy sources like microwave irradiation, which can significantly accelerate reaction times and often leads to higher yields with cleaner reaction profiles compared to conventional heating. researchgate.netresearchgate.nettandfonline.com Multicomponent reactions (MCRs) are another cornerstone of green indoline synthesis, as they combine multiple starting materials in a single step, which enhances atom economy and reduces the number of synthetic and purification steps. rsc.org

The replacement of traditional organic solvents with greener alternatives is also a key objective. Water has been used as a solvent for indole synthesis, catalyzed by a reusable bissulfonic acid type acidic ionic liquid, offering a mild, cost-effective, and environmentally friendly process. google.com Ethanol is another example of a benign solvent used in innovative MCR methods to assemble the indole core without the need for a metal catalyst. rsc.org Furthermore, metal-free procedures, such as photocatalyzed decarboxylative radical cyclizations, provide green pathways to substituted indolines, avoiding the use of toxic heavy metals. nih.gov Electrosynthesis also aligns with green chemistry by using electricity to drive reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. researchgate.net

Elucidation of Reaction Mechanisms and Chemical Transformations of 6 Fluoro 7 Methylindoline

Mechanistic Studies of Indoline (B122111) Ring Formation and Functionalization

The formation of the 6-Fluoro-7-methylindoline ring is most commonly achieved through the reduction of its aromatic precursor, 6-fluoro-7-methylindole. This transformation is critical as it saturates the C2-C3 double bond of the pyrrole (B145914) ring, converting the planar indole (B1671886) system into the non-planar indoline core.

Indoline Ring Formation:

The primary method for synthesizing indolines from indoles is catalytic hydrogenation. nih.gov This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. For instance, a common protocol uses 10% Pd/C with formic acid as a hydrogen donor in a solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80°C). This method achieves selective saturation of the pyrrole ring to yield the indoline. The mechanism involves the adsorption of the indole onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the C2-C3 double bond. The aromaticity of the benzene (B151609) ring makes it more resistant to reduction under these conditions, allowing for the selective formation of the indoline. nih.gov

Alternative reduction methods may utilize reagents like triethylsilane in the presence of a strong acid such as trifluoroacetic acid, or borane (B79455) complexes. nih.gov Another approach involves the reductive cyclization of precursors like 4-fluoro-2-nitrophenylacetone, which can form 6-fluoro-2-methylindole, a direct precursor to the target indoline. google.com

Functionalization of the Indoline Core:

Once formed, the this compound can be functionalized at several positions. The secondary amine (N-H) is the most common site for functionalization due to its nucleophilicity.

N-Alkylation and N-Acylation: The nitrogen atom can readily undergo alkylation or acylation reactions. N-alkylation can be achieved using alkyl halides, while N-acylation is typically performed with acyl chlorides or anhydrides in the presence of a base. These reactions are fundamental for introducing a wide variety of substituents onto the indoline nitrogen, which is a common strategy in drug discovery to modulate a compound's properties. organic-chemistry.org

C-H Functionalization: Direct functionalization of the C-H bonds of the indoline ring is a more advanced strategy. Recent research has shown that C(sp3)–H functionalization at the C2 and C3 positions of the five-membered ring can be achieved using enzymatic and metal-catalyzed methods. wpmucdn.comchemrxiv.org These reactions often proceed through radical or organometallic intermediates, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

| Transformation | Reagents & Conditions | General Mechanism | Key Features |

|---|---|---|---|

| Indole Reduction | 1. H2, Pd/C, Ethanol 2. Formic Acid, Pd/C, DMF, 80°C | Catalytic hydrogenation; Heterogeneous catalysis with metal surface-mediated hydrogen addition. | High yield, selective reduction of the pyrrole ring. nih.gov |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride), Base (e.g., Triethylamine), CH2Cl2 | Nucleophilic acyl substitution at the nitrogen atom. | Protects the nitrogen, introduces amide functionality. rsc.org |

| N-Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K2CO3), Acetonitrile | Nucleophilic substitution (SN2) at the nitrogen atom. | Introduces diverse alkyl groups on the nitrogen. organic-chemistry.org |

Regioselectivity and Stereoselectivity in Fluorination and Methylation Reactions

The substitution pattern of this compound is established during the synthesis of its aromatic precursor, not by direct fluorination or methylation of the indoline core itself. The regiochemistry is dictated by the directing effects of substituents on an aniline (B41778) or nitrobenzene (B124822) precursor.

Regioselectivity in Synthesis:

The synthesis of substituted indoles, and by extension indolines, often relies on methods like the Fischer, Reissert, or Larock indole synthesis. In these strategies, the final positions of the fluorine and methyl groups are determined by the starting materials. For example, to achieve the 6-fluoro-7-methyl substitution pattern, one might start with a 2,3-disubstituted aniline derivative where the substituents direct cyclization to form the desired indole.

Recent methods have focused on achieving high regioselectivity in indoline synthesis through metal-catalyzed annulation reactions. For example, nickel/photoredox dual catalysis can be used to construct 3-substituted indolines from 2-iodoaniline (B362364) derivatives and alkenes with very high regioselectivity. nih.govmit.eduorganic-chemistry.org Similarly, rhodium-catalyzed processes have been developed for the regioselective synthesis of 2-substituted indolines. rsc.org While these examples don't produce this compound directly, they illustrate the principle that regiocontrol is a key challenge addressed at the ring-formation stage.

Stereoselectivity:

Since the parent this compound is achiral, stereoselectivity becomes relevant when functional groups are introduced at the C2 or C3 positions of the five-membered ring.

Diastereoselective Synthesis: When creating substituted indolines, such as those with substituents at both C2 and C3, controlling the relative stereochemistry (cis vs. trans) is crucial. Light-mediated de novo synthesis has been shown to produce trans-2,3-substituted indolines with high diastereoselectivity.

Enantioselective Synthesis: Creating a single enantiomer of a chiral indoline derivative often requires asymmetric catalysis. Methods include the asymmetric hydrogenation of corresponding indoles or enantioselective cyclizations using chiral catalysts based on metals like rhodium, iridium, or palladium. rsc.orgresearchgate.net For example, gold(I)-catalyzed stereoselective synthesis can produce polycyclic indolines with multiple contiguous stereocenters. rsc.org

Electrophilic and Nucleophilic Reactivity of the Fluorinated Indoline Core

The reactivity of the this compound core is governed by the electronic properties of the fluorine and methyl substituents on the aromatic ring and the nucleophilic nitrogen atom.

Electronic Effects of Substituents:

Fluorine (at C6): The fluorine atom exerts a dual electronic effect. It is strongly electron-withdrawing through the sigma bond network (inductive effect, -I), which deactivates the aromatic ring towards electrophilic attack. However, it is also a weak pi-donor through resonance (+M effect), directing incoming electrophiles to the ortho and para positions (C5 and C7, though C7 is already substituted).

Methyl (at C7): The methyl group is electron-donating through induction and hyperconjugation (+I effect), which activates the aromatic ring.

Reactivity Profile:

Electrophilic Reactivity: Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) on the benzene ring of this compound is expected to be challenging due to the deactivating effect of the fluorine and the already substituted nature of the ring. If a reaction were to occur, the most likely position for substitution would be C5, which is para to the fluorine and ortho to the nitrogen's activating influence (channeled through the benzene ring). Dearomative electrophilic fluorination of related 2-methylindoles has been shown to produce 3,3-difluoroindolines, highlighting that reactions can occur on the five-membered ring as well. acs.orgacs.org

Nucleophilic Reactivity: The primary site of nucleophilic reactivity is the nitrogen atom. Its lone pair of electrons makes it basic and nucleophilic, readily participating in reactions like alkylation, acylation, and conjugate additions. The electron density on the nitrogen is higher than in the corresponding indole due to the lack of aromaticity in the five-membered ring. The olefin within some functionalized indoline derivatives can also exhibit amphoteric character, reacting as both a nucleophile and an electrophile. acs.org

Radical-Mediated Transformations in Indoline Chemistry

Radical chemistry offers unique pathways for the functionalization of indolines, often enabling reactions that are difficult to achieve through traditional ionic mechanisms.

Mechanisms of Radical Reactions:

Radical reactions involving indolines can be initiated in several ways, including the use of radical initiators, photoredox catalysis, or transition metals. researchgate.net A common strategy involves the generation of a radical species that can then react with the indoline scaffold.

Hydrogen Atom Transfer (HAT): A prominent mechanism is 1,5-hydrogen atom transfer (1,5-HAT). In this process, a radical generated elsewhere in the molecule can abstract a hydrogen atom from the C7-methyl group or the C2/C3 positions of the indoline ring, creating a new, more stable radical intermediate. For example, cobalt(III)-carbene radicals have been used to synthesize indolines via a 1,5-HAT mechanism. d-nb.info

Radical Addition and Cyclization: Radicals can add to the C2=C3 double bond of an indole precursor to initiate a dearomative cyclization, leading to a substituted indoline. researchgate.net Visible-light photocatalysis has become a powerful tool for such transformations, allowing for the synthesis of complex polycyclic indolines. nih.govscispace.comacs.org

Specific Transformations:

C(sp3)–H Functionalization: Recent studies have focused on the direct functionalization of the C-H bonds at the C2 and C3 positions. researchwithrutgers.com Biocatalytic systems using engineered enzymes can mediate regio- and stereoselective C(sp3)–H functionalization via carbene transfer, which proceeds through a radical-mediated pathway. wpmucdn.comchemrxiv.orgchemrxiv.org This allows for the diversification of the indoline scaffold directly, without pre-functionalization.

Radical-Polar Crossover: In these reactions, an aryl radical can be generated (for example, from a diazonium salt) which then undergoes an intramolecular cyclization to form an indoline structure. This radical intermediate can then be oxidized to a cation, which is trapped by a nucleophile, completing the "crossover" from a radical to a polar mechanism. rsc.org

| Reaction Type | Initiation Method | Key Mechanistic Step | Outcome |

|---|---|---|---|

| Intramolecular Cyclization | Visible-light photocatalysis nih.govscispace.com | Radical addition to a tethered alkene/alkyne. | Formation of functionalized and polycyclic indolines. |

| C(sp3)–H Functionalization | Enzymatic (e.g., CYP119) wpmucdn.comchemrxiv.org | Radical abstraction/rebound (carbene/nitrene insertion). | Direct, selective introduction of functional groups at C2/C3. |

| Radical-Polar Crossover | Chemical (e.g., TTF on diazonium salt) rsc.org | Radical cyclization followed by oxidation to a cation. | Synthesis of functionalized indolines avoiding toxic reagents. |

Rearrangement and Cyclization Phenomena in this compound Systems

The indoline scaffold, particularly when functionalized, can participate in various rearrangement and cyclization reactions to build more complex molecular architectures.

Rearrangement Reactions:

Aza-Semipinacol Rearrangement: In specifically designed indoline systems, such as those with a hydroxyl group at C2, an aza-semipinacol rearrangement can occur. This process typically happens under acidic conditions and involves the migration of a group from C2 to C3, leading to the formation of a C3-quaternary stereocenter and an indolenine ring system. chemrxiv.org

Reverse Aromatic Cope Rearrangement: In systems like 2-allyl-3-alkylideneindolines, a reverse aromatic Cope rearrangement can be triggered. This rsc.orgrsc.org-sigmatropic rearrangement is driven by the formation of a stable aromatic indole ring from the indoline precursor, offering a pathway to α-allyl-3-indole derivatives. organic-chemistry.org

Cyclization Reactions:

This compound can serve as a key building block for constructing fused polycyclic systems, which are common in natural product chemistry.

Intramolecular N/O-Nucleophilic Cyclization: When the nitrogen of the indoline is tethered to a chain containing an electrophilic site, intramolecular cyclization can occur. For instance, cascade reactions involving the halogenation of a 2-aryl indole precursor followed by intramolecular cyclization of a nucleophile attached to the nitrogen can build fused ring systems. nih.govrsc.org

Radical Cascade Cyclizations: As mentioned previously, radical-initiated processes can lead to complex cascades. A single radical event can trigger a series of cyclizations, rapidly building molecular complexity and forming multiple rings in a single step. rsc.org

[4+1] Cycloadditions: Palladium-catalyzed tandem [4+1] cycloaddition reactions have been developed to synthesize diverse indoline structures under mild conditions with high diastereoselectivity. organic-chemistry.org

These cyclization strategies are powerful tools for medicinal chemists, allowing the conversion of a relatively simple building block like this compound into elaborate, three-dimensional molecules with potential biological activity.

Spectroscopic and Advanced Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 6-Fluoro-7-methylindoline. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei can be achieved, confirming the compound's unique topology.

A comprehensive NMR analysis provides foundational data for the structural verification of this compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule. This includes signals for the single N-H proton, the aromatic protons on the benzene (B151609) ring, the four aliphatic protons of the indoline (B122111) ring at positions C2 and C3, and the three protons of the methyl group at position C7.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display nine unique signals, one for each carbon atom in the distinct electronic environments of the molecule. The chemical shifts will differentiate the aliphatic carbons (C2, C3), the aromatic carbons, the fluorine-bearing C6, and the methyl group's carbon. Standard ¹³C NMR spectra of compounds containing both fluorine and protons can be complex due to strong, long-range fluorine-carbon couplings sigmaaldrich.com.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is critical for confirming the presence and position of the fluorine atom. For aromatic fluorine atoms, the chemical shift typically appears in a range of -120 to -150 ppm. More broadly, the chemical shifts for kynurenine-, indole-, and serotonin-related metabolites are found in the ranges of -90 to -115, -115 to -130, and -130 to -150 ppm, respectively. nih.gov This technique is highly sensitive to the electronic environment, making it an excellent probe for verifying the substitution pattern. nih.gov

While detailed, publicly available spectra for this compound are limited, the expected chemical shifts can be predicted based on its structure.

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound (Note: These are predicted values based on general spectroscopic principles and data for analogous structures. Actual experimental values may vary.)

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| H on N1 | ¹H | Broad singlet | s (broad) | - |

| H on C2 | ¹H | ~3.0 - 3.2 | Triplet | JH,H ≈ 8 |

| H on C3 | ¹H | ~3.4 - 3.6 | Triplet | JH,H ≈ 8 |

| H on C4 | ¹H | ~6.8 - 7.0 | Doublet | JH,H ≈ 8 |

| H on C5 | ¹H | ~6.4 - 6.6 | Doublet of doublets | JH,H ≈ 8, JH,F ≈ 10 |

| H₃ on C7-CH₃ | ¹H | ~2.1 - 2.3 | Singlet | - |

| C2 | ¹³C | ~45 - 50 | - | - |

| C3 | ¹³C | ~28 - 33 | - | - |

| C3a | ¹³C | ~120 - 125 | - | - |

| C4 | ¹³C | ~125 - 130 | - | - |

| C5 | ¹³C | ~110 - 115 | Doublet | ¹JC,F ≈ 20-25 |

| C6 | ¹³C | ~155 - 160 | Doublet | ¹JC,F ≈ 240-250 |

| C7 | ¹³C | ~115 - 120 | Doublet | ¹JC,F ≈ 5-10 |

| C7a | ¹³C | ~145 - 150 | - | - |

| C7-CH₃ | ¹³C | ~10 - 15 | - | - |

| F on C6 | ¹⁹F | -120 to -150 | Multiplet | - |

To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed. While specific 2D NMR studies on this compound are not detailed in available literature, the application of these standard techniques is a routine part of structural confirmation.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity between adjacent protons, such as those on C2 and C3, and between the aromatic protons on C4 and C5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon atom, for instance, confirming the assignments of the C2-H₂, C3-H₂, and C7-CH₃ groups.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a primary technique for determining the molecular weight and formula of this compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which is essential for confirming the elemental composition. For this compound (C₉H₁₀FN), the expected exact mass for the protonated molecule ([M+H]⁺) is 152.0870 g/mol . HRMS techniques, such as HR-ESI-MS, can measure this mass with an error of less than 5 parts per million (ppm), allowing for unambiguous confirmation of the molecular formula.

While a detailed public record of the fragmentation pattern for this compound is not available, analysis of its derivatives is documented. amazonaws.com In a typical analysis, the fragmentation pattern would provide further structural proof, showing characteristic losses of small neutral molecules or radicals.

Table 2: HR-ESI-MS Data for this compound

| Molecular Formula | Ion | Calculated Exact Mass (m/z) |

| C₉H₁₀FN | [M+H]⁺ | 152.0870 |

| C₉H₁₀FN | [M+Na]⁺ | 174.0690 |

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. This provides an additional dimension of separation, which can resolve isomers and enhance signal clarity. IM-MS is particularly valuable for the real-time monitoring of chemical reactions.

While the specific application of IM-MS for monitoring the synthesis of this compound is not documented in the searched literature, the technique has been successfully used to monitor the real-time formation of related fluorinated indole (B1671886) products. uva.nl In such an application, IM-MS could track the consumption of reactants and the formation of intermediates and the final this compound product, offering insights into reaction kinetics and mechanisms to aid in process control and optimization. uva.nlguidechem.com

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is a rapid and effective method for identifying the functional groups present in a compound.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound (Note: These are predicted values based on general FTIR correlation tables. Actual experimental values may vary.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |

| C-N Stretch | Amine | 1250 - 1350 | Medium |

| C-F Stretch | Aryl Fluoride (B91410) | 1100 - 1250 | Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive confirmation of a compound's molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov The process involves irradiating a single crystal of the material with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov The pattern of the diffracted spots reveals information about the crystal's internal symmetry and the dimensions of the unit cell—the basic repeating unit of the crystal. nih.gov By measuring the intensities of these spots, researchers can calculate a map of the electron density within the crystal and, from that, build a detailed three-dimensional model of the molecule. nih.gov

While specific X-ray crystallographic data for this compound is not prevalent in publicly accessible literature, the analysis of structurally related indole derivatives demonstrates the type of precise data this method yields. For instance, the crystallographic analysis of an isomer, 7-Fluoro-5-methyl-1H-indole, provides a clear example of the structural parameters that can be determined. smolecule.com Such data is crucial for understanding intermolecular interactions, crystal packing, and the influence of substituents on the molecular geometry. For this compound, obtaining such data would require the successful growth of single crystals suitable for diffraction analysis.

Illustrative Crystallographic Data for a Related Indole Derivative The following data is for the related compound 7-Fluoro-5-methyl-1H-indole and is presented to exemplify the output of an X-ray crystallography study.

| Parameter | Value | Source |

| Compound | 7-Fluoro-5-methyl-1H-indole | smolecule.com |

| Space Group | P2₁/c | smolecule.com |

| Unit Cell Dimension (a) | 7.42 Å | smolecule.com |

| Unit Cell Dimension (b) | 12.85 Å | smolecule.com |

| Unit Cell Dimension (c) | 9.03 Å | smolecule.com |

| Ring Dihedral Angle | 3.2° | smolecule.com |

Surface Characterization Techniques for Material Science Applications

The surface properties of a chemical compound are critical in material science, influencing everything from adhesion and coating stability to interactions with biological systems. incosol4u.comub.edu Surface characterization techniques are employed to measure the physical, chemical, and mechanical properties of the material's outermost layers, which can prevent failures, optimize formulations, and ensure performance in real-world applications. incosol4u.com In the context of indoline derivatives, these analyses are vital. For example, related compounds like 6-fluoroindole (B127801) have been investigated for their ability to interfere with the formation of biofilms, a process that is fundamentally a surface phenomenon involving the colonization and production of extracellular polymeric substances (EPS). scispace.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique used to determine the elemental composition, empirical formula, and chemical and electronic states of atoms within the top 1 to 10 nanometers of a material's surface. psu.edu The method is based on the photoelectric effect; a sample is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. psu.edu The kinetic energy of these ejected photoelectrons is measured, and from this, their binding energy can be calculated. psu.edu Since each element has a unique set of binding energies, XPS can identify the elements present on the surface and their concentrations. incosol4u.compsu.edu

Furthermore, small shifts in the binding energies (chemical shifts) provide detailed information about the chemical bonding environment of the atoms, such as their oxidation state and functional group attachment. psu.edu For a compound like this compound, an XPS analysis would be invaluable for confirming the presence and chemical state of fluorine, nitrogen, and carbon on the surface of a material where it has been coated or functionalized. This is particularly important in the development of organic electronic devices or specialized coatings where surface chemistry dictates performance. incosol4u.com

Expected Information from a Hypothetical XPS Analysis of this compound

| Element | Core Level | Information Revealed |

| Carbon | C 1s | Identification of C-C, C-H, C-N, and C-F bonds through deconvolution of the high-resolution spectrum. |

| Nitrogen | N 1s | Confirmation of the indoline nitrogen and its chemical environment. |

| Fluorine | F 1s | Quantification of surface fluorine and confirmation of its covalent bond to the carbon framework (organofluorine). |

| Oxygen | O 1s | Detection of any surface oxidation or adsorbed hydroxyl groups. |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-fluoro-7-methylindoline. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. nih.gov

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost, making it suitable for studying relatively large molecules like indoline (B122111) derivatives. nih.govarxiv.org DFT methods are used to calculate the electronic structure, optimized geometry, and various molecular properties. mdpi.comutep.edu In the context of indoline systems, DFT can elucidate the electronic effects of substituents, such as the fluorine and methyl groups in this compound.

DFT calculations can provide valuable data on:

Molecular Geometries: Predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating dipole moments, atomic charges, and molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions of the molecule. imist.ma

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions are crucial for understanding chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally indicates higher reactivity. imist.ma

For substituted indolines, DFT studies can reveal how different functional groups influence the electron density distribution within the molecule. For example, the electron-withdrawing nature of the fluorine atom and the electron-donating nature of the methyl group in this compound will have competing effects on the aromatic ring and the nitrogen atom, which can be quantified through DFT. scispace.com

A hypothetical representation of DFT-calculated properties for this compound is shown in the table below.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and stability of the molecule. imist.ma |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule. |

| NPA Charge on Fluorine | -0.45 e | Shows the strong electronegativity of the fluorine atom. |

NPA Charge on Nitrogen | -0.60 e | Indicates the nucleophilic character of the nitrogen atom. |

Note: The values in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.

While DFT is excellent for ground-state properties, ab initio methods are often employed to study the excited states of molecules. researchgate.net Methods like Time-Dependent Density Functional Theory (TD-DFT) and Equation-of-Motion Coupled-Cluster (EOM-CC) can predict the energies and properties of electronic excited states. researchgate.netosti.govusc.edu

For a molecule like this compound, understanding its excited states is important for predicting its photophysical properties, such as UV-Vis absorption and fluorescence spectra. Ab initio calculations can determine the vertical excitation energies, which correspond to the absorption of light, and the optimized geometries of the excited states, which are crucial for understanding emission processes. researchgate.net These methods are particularly useful for investigating charge-transfer states, which can be important in substituted aromatic systems. usc.eduunige.ch

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The indoline ring is not perfectly planar, and the substituents can influence its preferred conformation. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational landscape of this compound. nih.govresearchgate.net

Conformational analysis helps to identify the low-energy conformations of the molecule, which are the most populated at a given temperature. researchgate.net This is crucial because the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional structure. nih.gov MD simulations provide a dynamic picture of the molecule's behavior over time, allowing for the study of its flexibility and the transitions between different conformations. researchgate.net These simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic real-world conditions. mdpi.com

Prediction of Reactivity, Regioselectivity, and Mechanistic Pathways

Computational chemistry can be used to predict the reactivity and regioselectivity of chemical reactions involving this compound. By calculating the energies of possible intermediates and transition states, chemists can determine the most likely reaction pathways. sci-hub.se

For example, in electrophilic aromatic substitution reactions, the regioselectivity (i.e., the position on the aromatic ring where the substitution occurs) can be predicted by analyzing the distribution of electron density and the stability of the intermediate carbocations (arenium ions). nih.gov For this compound, computational models can predict whether an incoming electrophile will preferentially attack at the C4 or C5 position of the indoline ring. DFT-based reactivity descriptors, such as the Fukui function, can also be used to identify the most reactive sites in the molecule. imist.ma

Computational studies can also elucidate reaction mechanisms. For instance, in transition metal-catalyzed cross-coupling reactions, which are common in the synthesis of complex organic molecules, computational modeling can help to understand the individual steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. sci-hub.se

Theoretical Insights into Fluorine and Methyl Group Influence on Reactivity

The fluorine and methyl groups on the indoline ring of this compound have distinct and somewhat opposing electronic effects that significantly influence its reactivity. Theoretical calculations are invaluable for dissecting these influences. researchgate.netfrontiersin.org

Influence of the Fluorine Atom:

Inductive Effect: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect decreases the electron density in the aromatic ring, making it less susceptible to electrophilic attack. researchgate.net

Mesomeric Effect: Fluorine also has lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M effect). However, for fluorine, the inductive effect generally outweighs the mesomeric effect.

C-F Bond: The carbon-fluorine bond is very strong and can influence the metabolic stability of the molecule. acs.org

Influence of the Methyl Group:

Inductive Effect: The methyl group is weakly electron-donating through an inductive effect (+I effect).

Hyperconjugation: The methyl group can also donate electron density to the aromatic ring through hyperconjugation, which involves the overlap of the C-H σ-bonds with the π-system of the ring. This effect also increases the electron density of the ring, making it more reactive towards electrophiles.

Theoretical studies can quantify these effects by calculating properties such as atomic charges, electrostatic potentials, and the energies of frontier molecular orbitals. rsc.org For instance, a comparison of the calculated properties of this compound with those of unsubstituted indoline, 6-fluoroindoline, and 7-methylindoline (B1589897) would provide a clear picture of the individual and combined effects of these substituents. Such studies have shown that fluorination can significantly impact the kinetic and thermodynamic parameters of reactions. researchgate.net

Derivatization and Functionalization Strategies of the 6 Fluoro 7 Methylindoline Scaffold

Site-Selective Functionalization of the Indoline (B122111) Ring System

The indoline ring system, composed of a fused benzene (B151609) and pyrrole (B145914) ring, offers multiple sites for functionalization. Achieving site-selectivity is a key challenge and a primary focus of synthetic efforts.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indoline nucleus, avoiding the need for pre-functionalized starting materials. chim.it The indole (B1671886) ring system contains C-H bonds on both the pyrrole (C2 and C3) and benzene (C4, C5, C6, and C7) moieties, each with distinct reactivity. chim.itnih.gov

The inherent electronic properties of the indoline ring typically favor electrophilic substitution at the C3 position of the pyrrole ring. chim.it When the C3 position is blocked, functionalization often occurs at the C2 position. chim.it However, achieving selectivity on the less reactive benzene ring C-H bonds (C4, C5, C6, and C7) is more challenging and often requires the use of directing groups or specific catalytic systems. chim.itnih.gov

For instance, rhodium-catalyzed C-H activation has been successfully employed for the C7-arylation of indolines using arylsilanes. rsc.org This method demonstrates good functional group tolerance, including for substrates with fluoro substituents. rsc.org Palladium catalysis has also been utilized for the C5-olefination of indolines, where N-methyl-6-fluoroindoline has been shown to yield the desired C5-olefinated product. acs.orgnih.gov Furthermore, palladium-catalyzed C-H arylation of free (NH) indoles with iodoarenes has been demonstrated at the C4-position by employing a carbonyl directing group at the C3-position. acs.orgnih.gov

Transition metal-catalyzed approaches, particularly with iron, have also been developed for the C-H functionalization of indoles with α-aryl-α-diazoesters, leading to the formation of indole derivatives. nankai.edu.cn The regioselectivity of these reactions is influenced by the substituents present on the indole ring. nankai.edu.cn

Table 1: Examples of C-H Functionalization Reactions on Substituted Indolines

| Catalyst/Reagent | Position Functionalized | Type of Functionalization | Reference |

| Rh(III)/Arylsilane | C7 | Arylation | rsc.org |

| Pd/Olefin | C5 | Olefination | acs.orgnih.gov |

| Pd(II)/Iodoarene | C4 | Arylation | acs.orgnih.gov |

| Fe/α-aryl-α-diazoester | C2 or C3 | Alkylation | nankai.edu.cn |

The fluorine and methyl groups on the 6-fluoro-7-methylindoline scaffold offer additional opportunities for derivatization, although these are often more challenging transformations.

Modification of the fluorine atom typically involves nucleophilic aromatic substitution (SNAr) reactions. However, the C-F bond is generally strong, and SNAr reactions on unactivated aromatic rings are difficult. researchgate.net The presence of the electron-donating methyl group and the indoline ring may further deactivate the benzene ring towards nucleophilic attack. Strategies to overcome this include the use of strong nucleophiles, high temperatures, or the installation of an activating group elsewhere on the ring.

The methyl group can potentially be functionalized through radical-based reactions, such as benzylic bromination followed by nucleophilic substitution. However, controlling the selectivity of such reactions in the presence of other reactive sites on the indoline ring can be challenging.

An alternative approach to modifying these substituents is to introduce them at a later stage of the synthesis from a more easily functionalized precursor. For example, a trifluoromethyl group can be introduced through various methods, which can significantly alter the electronic properties of the molecule. mdpi.com Similarly, decarboxylative fluorination strategies offer a modern approach to install fluorine atoms. nih.gov

Synthesis of Complex Polycyclic and Fused Indoline Derivatives

The this compound scaffold can serve as a building block for the construction of more complex, rigid polycyclic, and fused ring systems. These structures are of significant interest as they are often found in natural products and pharmaceutically active compounds. nih.gov

Cycloaddition reactions are a powerful tool for this purpose. For example, Zn(II)-catalyzed [3+2] and [4+2] cycloadditions of substituted indoles with 1,2-diaza-1,3-dienes have been developed to synthesize polycyclic fused indoline scaffolds. nih.govacs.org The reaction pathway can be directed by the nature of the substituents on the indole and diene, leading to different fused systems. nih.govacs.org Similarly, enantioselective inverse-electron-demand Diels-Alder reactions of indoles with electron-deficient dienophiles, catalyzed by chiral metal complexes, can provide access to enantioenriched six-membered nih.govrsc.org-fused indolines. rsc.orgrsc.org

Palladium-catalyzed intramolecular Heck reactions have also been employed to synthesize fused indolines with quaternary centers. sci-hub.se Furthermore, dearomative annulation of indoles through electrochemical pathways offers a metal-free method to construct pyrimido[5,4-b]indoles. researchgate.net The synthesis of tetracyclic indolines has also been achieved through Fischer indole synthesis followed by further cyclizations. rsc.org

Table 2: Methods for the Synthesis of Polycyclic and Fused Indoline Derivatives

| Reaction Type | Reagents | Resulting Scaffold | Reference |

| [3+2] and [4+2] Cycloaddition | 1,2-Diaza-1,3-dienes | Tetrahydro-1H-pyridazino[3,4-b]indoles, Tetrahydropyrrolo[2,3-b]indoles | nih.govacs.org |

| Inverse-Electron-Demand Diels-Alder | 2-(2-Nitrovinyl)-1,4-benzoquinone | Six-membered nih.govrsc.org-fused indolines | rsc.orgrsc.org |

| Intramolecular Heck Reaction | Palladium catalyst | Fused indolines with quaternary centers | sci-hub.se |

| Dearomative Annulation | Electrochemical | Pyrimido[5,4-b]indoles | researchgate.net |

| Fischer Indole Synthesis/Cyclization | Hydrazine, N,O-acetal | Tetracyclic indolines | rsc.org |

Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of this compound-based compounds, it is crucial to introduce a wide variety of chemical moieties at different positions of the scaffold. nih.gov This allows for the systematic evaluation of how changes in steric bulk, electronic properties, and hydrogen bonding potential affect biological activity.

For instance, in the development of resistance-modifying agents, various functional groups have been introduced onto the indoline nitrogen and the aromatic ring. nih.gov These modifications have included alkylation of the indoline nitrogen and the introduction of different halogens at various positions on the benzene ring. nih.gov Such studies have revealed that the presence and position of halogen substituents can be critical for activity. nih.gov

The synthesis of spirooxindole derivatives, which involves the creation of a spirocyclic center at the C3 position of the indoline core, is another strategy to introduce significant structural diversity. mdpi.comresearchgate.netnih.govmdpi.com These complex structures can be generated through multicomponent reactions, allowing for the rapid assembly of libraries of compounds with diverse substituents. mdpi.comnih.gov

Combinatorial Chemistry Techniques for Indoline Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which is highly valuable for drug discovery and SAR studies. wikipedia.org These techniques can be applied to the this compound scaffold to generate a multitude of derivatives for high-throughput screening.

Solid-phase synthesis is a cornerstone of combinatorial chemistry. chimia.ch An indole-based scaffold can be attached to a solid support, such as a resin, allowing for sequential reactions to be carried out with easy purification by simple washing. chimia.chacs.orgnih.gov For example, 3-iodoindoles have been used as key intermediates for library synthesis on solid support, undergoing palladium-catalyzed coupling reactions to yield highly substituted indoles. acs.org

Solution-phase combinatorial synthesis is also a viable approach. chimia.chnih.gov Three-component cyclization reactions, for instance, have been used to create libraries of spiro[chromeno[2,3-c]pyrrole-1,3'-indoline] derivatives. bioorganica.com.ua The copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction is another powerful tool for generating combinatorial libraries of indolylarylsulfone derivatives in a miniaturized format for rapid screening. nih.gov

Table 3: Combinatorial Approaches for Indoline Library Synthesis

| Technique | Key Intermediate/Reaction | Type of Library | Reference |

| Solid-Phase Synthesis | 3-Iodoindoles | Highly substituted indoles | acs.orgnih.gov |

| Solution-Phase Synthesis | Three-component cyclization | Spiro[chromeno[2,3-c]pyrrole-1,3'-indoline]s | bioorganica.com.ua |

| Click Chemistry (CuAAC) | Terminal alkynes, azides | Indolylarylsulfone derivatives | nih.gov |

| Split-Mix Synthesis | Solid-phase peptide synthesis principles | Peptide-like libraries | wikipedia.org |

Sulfur(VI)–Fluoride (B91410) Exchange (SuFEx) Chemistry for Derivatization

Sulfur(VI)–Fluoride Exchange (SuFEx) is a recently developed click chemistry reaction that has emerged as a reliable tool for creating modular intermolecular connections. rhhz.netnih.gov This reaction involves the exchange of a fluoride atom from a stable S(VI)-F bond (e.g., in a sulfonyl fluoride, -SO₂F) with a nucleophile, such as an alcohol or an amine. rhhz.netnih.gov

SuFEx chemistry is particularly well-suited for the derivatization of the this compound scaffold, especially if a sulfonyl fluoride group is introduced onto the molecule. This can be achieved by converting a corresponding thiol or sulfonic acid to the sulfonyl fluoride. The resulting SuFExable hub can then be reacted with a diverse range of nucleophiles to rapidly generate libraries of sulfonates, sulfonamides, and other sulfur-containing derivatives. rhhz.netnih.govnih.govcshl.edu

The reaction is often catalyzed by bases such as DBU or can be accelerated under specific conditions. nih.govnih.govcshl.edu SuFEx has also been successfully adapted for solid-phase synthesis, further expanding its utility for generating compound libraries. acs.orgnih.gov The stability of the S-F bond to many reaction conditions allows for the introduction of the SuFEx handle at an early stage, followed by late-stage diversification. nih.gov

Applications of the 6 Fluoro 7 Methylindoline Scaffold in Specialized Chemical Research

Utility as a Synthetic Building Block for Architecturally Complex Organic Molecules

The 6-Fluoro-7-methylindoline moiety serves as a versatile precursor in the construction of more elaborate molecular frameworks. The presence of the fluorine atom at the 6-position and the methyl group at the 7-position imparts unique electronic and steric properties to the indoline (B122111) core, influencing its reactivity and providing a handle for further functionalization.

In the realm of medicinal chemistry, substituted indolines are integral components of numerous bioactive compounds. While specific examples detailing the direct use of this compound in the total synthesis of a complex natural product are not yet prevalent in the literature, the principles of its application can be inferred from the broader body of work on indole (B1671886) and indoline chemistry. The fluorinated and methylated benzene (B151609) ring of this compound can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, to introduce diverse substituents and build molecular complexity. Furthermore, the secondary amine within the indoline ring is amenable to a wide range of chemical transformations, including acylation, alkylation, and arylation, providing another avenue for diversification.

The strategic placement of the fluoro and methyl groups can also influence the regioselectivity of subsequent reactions on the aromatic ring, guiding the synthesis towards a desired isomer. This level of control is crucial in the construction of architecturally complex molecules where precise stereochemistry and substitution patterns are paramount for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀FN |

| Molecular Weight | 151.18 g/mol |

| CAS Number | 172078-30-7 |

| Appearance | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Role in Scaffold Development for Chemical Probe Design

Chemical probes are indispensable tools for elucidating biological pathways and validating therapeutic targets. The design of potent and selective chemical probes often relies on the use of privileged scaffolds that can be readily modified to interact with specific biological macromolecules. The this compound scaffold possesses several features that make it an attractive starting point for the development of such probes.

The indoline core is a known pharmacophore in a variety of biologically active molecules, including kinase inhibitors. Kinases are a major class of drug targets, and the development of selective inhibitors is a key area of research. The 7-azaindole (B17877) scaffold, a close structural analog of the indole core of this compound, is a well-established hinge-binding motif in many kinase inhibitors nih.govchemicalbook.com. This suggests that the this compound scaffold could be similarly employed to target the ATP-binding site of kinases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability, while the methyl group can provide a point of attachment for linkers or other functional groups.

Furthermore, the inherent fluorescence of some indole derivatives opens up the possibility of developing fluorescent probes based on the this compound scaffold. By conjugating this scaffold to a fluorophore or by modifying its electronic properties to induce fluorescence, it may be possible to create probes for imaging and tracking biological processes in real-time. The design of such probes often involves a modular approach, where the scaffold provides the recognition element for the target, and an appended reporter group provides the signal for detection.

Table 2: Potential Applications of this compound in Chemical Probe Design

| Probe Type | Potential Target Class | Design Strategy |

| Kinase Inhibitor | Protein Kinases | Utilize the indoline core as a hinge-binding motif; modify substituents to achieve selectivity. |

| Fluorescent Probe | Enzymes, Receptors | Conjugate to a fluorophore; modulate electronic properties to induce fluorescence upon target binding. |

| Affinity-Based Probe | Various Proteins | Incorporate a reactive group for covalent labeling of the target protein. |

Exploration in Advanced Materials Science

The unique electronic properties of fluorinated organic molecules have led to their investigation in the field of advanced materials science, particularly in the development of organic electronics and photonic devices. While the exploration of this compound in this area is still in its early stages, its structural features suggest potential for interesting applications.

Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) are key technologies in the field of organic electronics. The performance of these devices is critically dependent on the electronic properties of the organic materials used, such as their HOMO/LUMO energy levels, charge carrier mobility, and photophysical properties.

The introduction of fluorine atoms into organic molecules is a well-established strategy for tuning these properties. Fluorine is highly electronegative and can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection and transport in electronic devices. While specific studies on this compound for these applications are limited, research on related fluorinated indole and carbazole (B46965) derivatives has shown promise. These compounds can be incorporated into polymers or used as small molecule components in the active layers of organic electronic devices.

The combination of the electron-donating indoline nitrogen and the electron-withdrawing fluorine atom in this compound can create a molecule with a significant dipole moment and interesting intramolecular charge transfer characteristics. These properties can be exploited in the design of new materials with nonlinear optical (NLO) properties or for applications in sensing.

Computational studies can provide valuable insights into the electronic structure and properties of this compound and its derivatives, guiding the rational design of new materials. By systematically modifying the substitution pattern on the indoline scaffold, it may be possible to tailor the electronic and optical properties for specific material applications.

Table 3: Potential Research Directions for this compound in Materials Science

| Application Area | Key Properties to Investigate | Potential Compound Class |

| Organic Electronics | HOMO/LUMO levels, charge mobility, photoluminescence | Small molecules, polymer repeat units |

| Nonlinear Optics | Hyperpolarizability | Donor-pi-acceptor systems |

| Chemical Sensors | Changes in fluorescence or electronic properties upon analyte binding | Functionalized indoline derivatives |

Q & A

Q. What are the standard synthetic routes for 6-Fluoro-7-methylindoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic approaches include nucleophilic substitution or cyclization reactions using fluorinated precursors. Key factors to optimize:

- Temperature : Elevated temperatures may accelerate side reactions (e.g., defluorination).

- Catalysts : Palladium-based catalysts for cross-coupling steps require inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) improves purity. Validate outcomes via NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) and HPLC (≥95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : Critical for confirming fluorine incorporation and positional isomerism (δ ~ -120 to -150 ppm).

- Mass Spectrometry (HRMS) : Resolves molecular ion peaks (e.g., [M+H]<sup>+</sup>) with <5 ppm error.

- HPLC-DAD : Monitors purity; use C18 columns with acetonitrile/water gradients .

- X-ray Crystallography : Definitive structural confirmation if crystals are obtainable .

Q. How should researchers design a literature review to identify gaps in this compound research?

- Methodological Answer :

- Database Selection : Prioritize SciFinder, Reaxys, and PubMed with keywords: "this compound," "fluorinated indoline derivatives," "synthesis/applications."

- Inclusion Criteria : Focus on peer-reviewed journals (2015–2025); exclude patents and non-English sources.

- Gap Analysis : Tabulate existing studies (e.g., biological activity, synthetic methods) to highlight underexplored areas like metabolic stability or enantioselective synthesis .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Experiments : Monitor reaction rates (UV-Vis spectroscopy) at pH 3–10 to identify protonation-dependent pathways.

- Computational Modeling : Use DFT calculations (Gaussian or ORCA) to compare activation energies of proposed intermediates.

- Isotopic Labeling : <sup>2</sup>H or <sup>18</sup>O tracing to confirm hydrolytic degradation mechanisms .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression.

- Design of Experiments (DoE) : Use factorial designs (e.g., temperature, solvent ratio) to identify critical parameters.

- Stability Studies : Accelerated degradation tests (40°C/75% RH) to establish storage guidelines .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate docking scores (AutoDock Vina) with in vitro assays (e.g., enzyme inhibition IC50).

- Solvent Effects : Re-run simulations with explicit solvent models (water/DMSO) to improve correlation.

- Conformational Sampling : MD simulations (AMBER) to account for protein flexibility .

Data Presentation and Interpretation

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill or Log-logistic models (GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Uncertainty Quantification : Report 95% confidence intervals for EC50 values .

Q. How can researchers ensure rigorous validation of novel this compound analogs in pharmacological assays?

- Methodological Answer :

- Positive/Negative Controls : Include known agonists/antagonists (e.g., 5-HT receptor ligands).

- Blind Testing : Assign compound codes to eliminate observer bias.

- Dose-Response Curves : Use ≥10 concentrations in triplicate to calculate potency and efficacy .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.